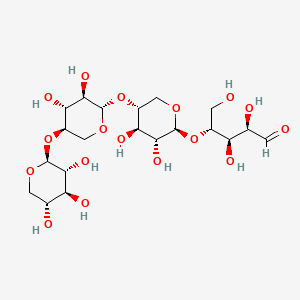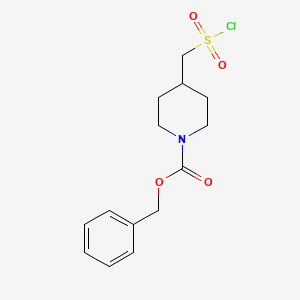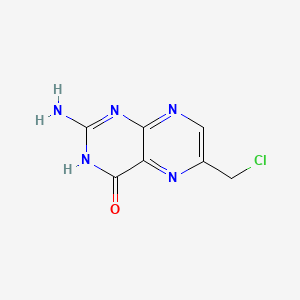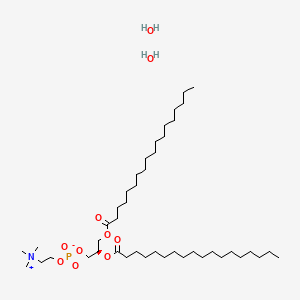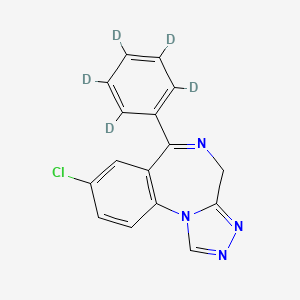
Hexaammineruthenium(II) chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hexaammineruthenium(II) chloride is a yellow crystalline coordination compound . It has the linear formula [Ru(NH3)6]Cl2 . It is slightly soluble in water and acts as a catalyst in a wide range of chemical reactions, including hydrogenation, isomerization, and oxidation reactions . It is also used as a redox probe in electroanalytical techniques .
Molecular Structure Analysis
The molecular structure of Hexaammineruthenium(II) chloride is represented by the formula [Ru(NH3)6]Cl2 . This indicates that the ruthenium atom is surrounded by six ammonia molecules forming a complex ion, which is then associated with two chloride ions .
Chemical Reactions Analysis
Hexaammineruthenium(II) chloride is known to participate in a variety of chemical reactions. For instance, it can react with hot aqueous hydrochloric acid solutions to form different complexes .
Physical And Chemical Properties Analysis
Hexaammineruthenium(II) chloride is a yellow crystalline solid . It has a molecular weight of 273.15 g/mol . It is slightly soluble in water .
科学的研究の応用
Electrochemical Telomerase Assay : It's used in an electrochemical method for the rapid assay of telomerase without relying on PCR and gel electrophoresis, enabling quick screening of drug candidates that inhibit telomerase (Sato & Takenaka, 2012).
Impedimetric Biosensing : The compound is introduced as an alternative redox-pair for stable impedimetric biosensing with gold electrodes, addressing the issue of corrosion caused by commonly used Hexacyanoferrate in gold electrode-based biosensors (Schrattenecker et al., 2019).
Gel Layer Modification in Electrodes : It's used in negatively charged, pH-sensitive, very thin gel layers on conducting surfaces for controlling the layer thickness by changing the oxidation state of hexaammineruthenium (Marcisz et al., 2019).
DNA Binding Site Determination : Hexaammineruthenium(III) helps in determining the binding site size of the compound inside monolayers of DNA on gold, providing insights into DNA-binding metal complexes (Abi & Safavi, 2020).
Electrochemical Detection in Environmental Samples : It's used in sensors for the electrochemical detection of uranyl ions, demonstrating significant selectivity and sensitivity, suitable for environmental monitoring (Ziółkowski et al., 2017).
Glucose Sensing : It serves as a mediator in enzyme electrodes for blood glucose measurement, showcasing different preferences for hexaammineruthenium(III) chloride based on the type of enzyme used in the sensor (Loew et al., 2017).
Detection of Neurotransmitters : Applied in electrodes modified with nitrogen-doped graphene for sensitive detection of neurotransmitters like epinephrine and metanephrine, essential for biomedical analysis (Yang et al., 2015).
作用機序
Safety and Hazards
Hexaammineruthenium(II) chloride is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and using only outdoors or in a well-ventilated area .
特性
IUPAC Name |
azane;ruthenium(2+);dichloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2ClH.6H3N.Ru/h2*1H;6*1H3;/q;;;;;;;;+2/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHHNQLHKJVODTN-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
N.N.N.N.N.N.[Cl-].[Cl-].[Ru+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl2H18N6Ru |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Azane;ruthenium(2+);dichloride | |
Q & A
Q1: How does Hexaammineruthenium(II) chloride interact with biological molecules, and what are the implications of these interactions?
A1: Research indicates that Hexaammineruthenium(II) chloride interacts with biological molecules primarily through electron transfer processes. [, , ] For instance, studies using iso-1-cytochrome c variants demonstrated that Hexaammineruthenium(II) chloride acts as an electron donor, influencing the protein's conformational dynamics and modulating electron transfer rates. [, ] This interaction highlights the compound's potential as a probe for investigating electron transfer mechanisms in biological systems.
Q2: Can you elaborate on the role of Hexaammineruthenium(II) chloride in studying conformational changes in proteins?
A2: Hexaammineruthenium(II) chloride proves valuable in studying protein conformational changes due to its electron transfer properties. [, ] Researchers utilized this compound to investigate the alkaline conformational transition in iso-1-cytochrome c variants. [, ] By monitoring the electron transfer kinetics between Hexaammineruthenium(II) chloride and the cytochrome c variants at different pH values, researchers could discern the influence of specific amino acid mutations on the protein's conformational dynamics and the accessibility of different conformational states. This approach enables a deeper understanding of protein structure-function relationships and the factors governing conformational transitions.
Q3: What insights do the provided research papers offer regarding the stability of Hexaammineruthenium(II) chloride under different conditions?
A3: The research highlights that the stability of Hexaammineruthenium(II) chloride can be influenced by factors such as pH and the presence of other molecules. [, ] For example, in a study investigating interactions within sol-gel silica matrixes, Hexaammineruthenium(II) chloride exhibited varying degrees of decomposition depending on the co-encapsulation method and the presence of DNA purines. [] The study observed that adenine could inhibit the oxidation of Hexaammineruthenium(II) chloride, indicating a potential stabilizing effect. These findings emphasize the importance of considering environmental factors when utilizing Hexaammineruthenium(II) chloride in experimental settings.
Q4: How is Hexaammineruthenium(II) chloride employed in microfluidic electrochemical systems, and what advantages does this approach offer?
A4: Research demonstrates the application of Hexaammineruthenium(II) chloride as a redox-active species in microfluidic electrochemical cells. [] Researchers successfully utilized this compound to investigate electrochemical reactions within microfluidic flow cells, showcasing its utility in miniaturized systems. [] The use of microfluidic platforms with integrated Hexaammineruthenium(II) chloride offers advantages such as reduced sample volume, enhanced mass transport, and precise control over experimental parameters, making it a promising approach for various electrochemical studies.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1R)-2-[[6-[2-[(2,6-Dichlorobenzyl)oxy]ethoxy]hexyl]aMino]-1-(2,2-diMethyl-4H-1,3-benzodioxin-6-yl)ethanol](/img/structure/B580009.png)




![6-Methoxytricyclo[6.2.1.02,7]undeca-5,9-diene-3,4-dione](/img/structure/B580016.png)
![3,4-Dihydro-1H-benzo[c][1,2]oxaborinin-1-ol](/img/structure/B580017.png)

